molecular formula C7H14N2O3 B1639400 H-2-ABU-ALA-OH

H-2-ABU-ALA-OH

Cat. No.: B1639400
M. Wt: 174.2 g/mol
InChI Key: CXIYNQMIFYYQJC-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-2-ABU-ALA-OH is a chiral amino acid derivative It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-2-ABU-ALA-OH can be achieved through several methods. One common approach involves the use of l-threonine as a starting material. The process includes the following steps :

    Threonine Deamination: Threonine is deaminated using threonine deaminase from Bacillus subtilis or Solanum lycopersicum, resulting in the formation of 2-aminobutyric acid.

    Reductive Amination: The 2-aminobutyric acid is then subjected to reductive amination using glutamate dehydrogenase from Escherichia coli, yielding (2S)-2-aminobutanoyl.

    Coupling Reaction: The (2S)-2-aminobutanoyl is coupled with propanoic acid under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production of this compound can be scaled up using microbial fermentation techniques. Engineered strains of Saccharomyces cerevisiae can be employed to produce (2S)-2-aminobutyric acid, which can then be converted to the desired compound through chemical or enzymatic methods .

Chemical Reactions Analysis

Types of Reactions

H-2-ABU-ALA-OH undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Oxo derivatives of the amino acid.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

H-2-ABU-ALA-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-2-ABU-ALA-OH involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The molecular targets and pathways include:

    Enzyme Inhibition: Inhibits enzymes such as amino acid oxidases.

    Receptor Binding: Binds to specific receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-aminobutyric acid: A precursor in the synthesis of H-2-ABU-ALA-OH.

    (S)-2-aminopropanoic acid: Another non-proteinogenic amino acid with similar properties.

Uniqueness

Its ability to act as a chiral building block and its role in enzyme interactions distinguish it from other similar compounds .

Properties

Molecular Formula

C7H14N2O3

Molecular Weight

174.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminobutanoyl]amino]propanoic acid

InChI

InChI=1S/C7H14N2O3/c1-3-5(8)6(10)9-4(2)7(11)12/h4-5H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t4-,5-/m0/s1

InChI Key

CXIYNQMIFYYQJC-WHFBIAKZSA-N

SMILES

CCC(C(=O)NC(C)C(=O)O)N

Isomeric SMILES

CC[C@@H](C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CCC(C(=O)NC(C)C(=O)O)N

sequence

XA

Origin of Product

United States

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